2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
This compound is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibit a wide range of enzymes .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of this compound can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Scientific Research Applications
Synthesis and Biological Activity
- Insecticidal Assessment : Research on novel heterocycles incorporating a thiadiazole moiety has shown potential for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work highlights the versatility of certain acetamide precursors for synthesizing a wide range of heterocyclic compounds with potential insecticidal properties (Fadda et al., 2017).
- Antimicrobial Activity : Some new heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activity. This research underlines the importance of heterocyclic compounds in the development of new antimicrobial agents (Bondock et al., 2008).
- Antitumor Activity : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their antitumor activity. These studies contribute to the ongoing search for new anticancer agents by examining the biological activities of synthesized heterocyclic compounds (Albratty et al., 2017).
Synthesis and Chemical Properties
- Facile Synthesis Routes : Research into the synthesis of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives provides insight into facile synthesis routes for novel heterocyclic compounds. These methods offer potential pathways for the creation of compounds with varied biological activities (Dawood et al., 2008).
Future Directions
The future directions in the research of this compound could involve exploring its pharmacological activities further and developing more efficient synthesis methods . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound could have potential applications in drug discovery .
properties
IUPAC Name |
2-cyclopentyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-16(11-14-5-1-2-6-14)19-7-10-24-18-15(12-22-24)17(20-13-21-18)23-8-3-4-9-23/h12-14H,1-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQQPIKAMVBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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